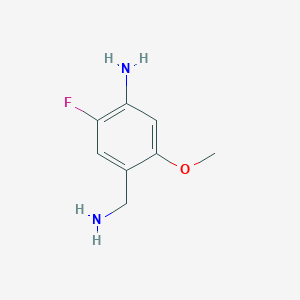
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions, including alkylation, amination, and cyclization. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a wide range of substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer advantages over existing compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(1-amino-2-methylpropan-2-yl)benzoate: This compound shares a similar amino group but differs in its overall structure and functional groups.
3-(1-amino-2-methylpropan-2-yl)oxolan-3-ol: Another compound with a similar amino group but a different ring structure.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylpropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,5-9)8(10)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
Clave InChI |
LAYGCSAPABPSNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1(CCS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
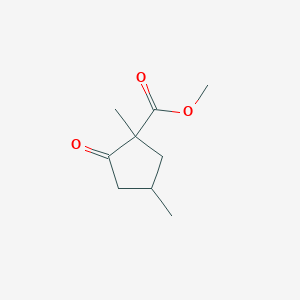
![6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
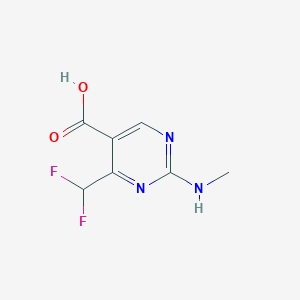
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
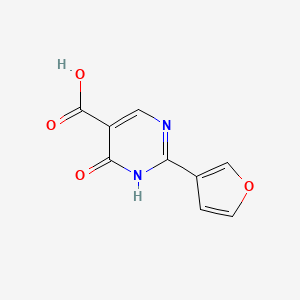
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
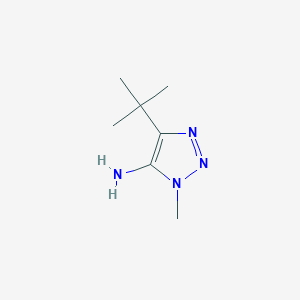

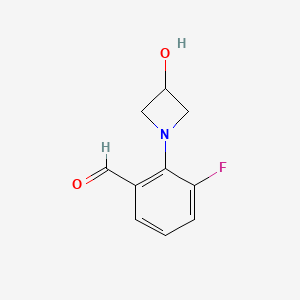
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
